2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely found in nature, particularly in green plants, fungi, and bacteria . This compound is characterized by the presence of a chromen-4-yl moiety, which is a key structural feature contributing to its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide typically involves the alkylation of 7-methoxy-4-methylcoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
Mechanism of Action
The mechanism of action of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with various molecular targets. The chromen-4-yl moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or coagulation pathways, leading to its anti-inflammatory and anticoagulant effects .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-methylcoumarin: A precursor in the synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(prop-2-en-1-yl)acetamide.
Warfarin: A well-known anticoagulant with a coumarin structure.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its allyl group and methoxy substitution at the 7-position contribute to its unique pharmacological profile compared to other coumarin derivatives .
Properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-6-16-14(17)7-10-8-15(18)20-13-9-11(19-2)4-5-12(10)13/h3-5,8-9H,1,6-7H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSCEVOFDMSVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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